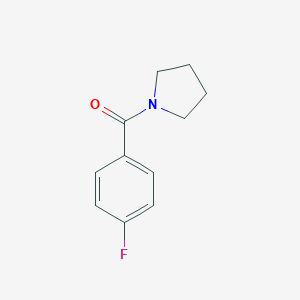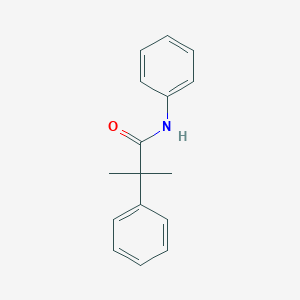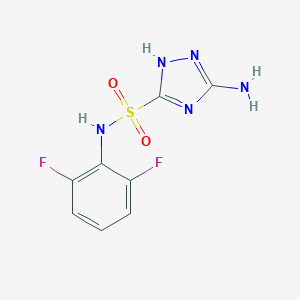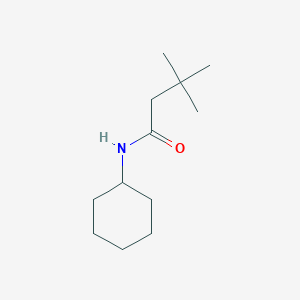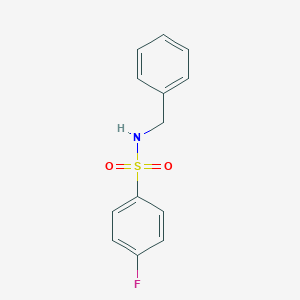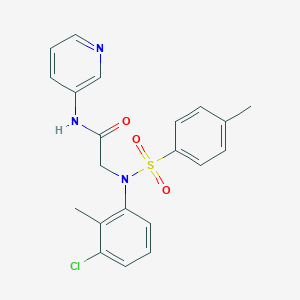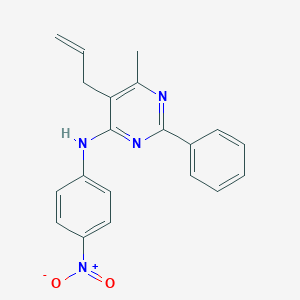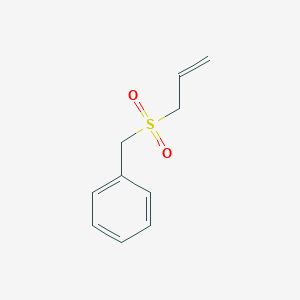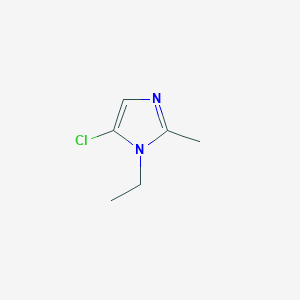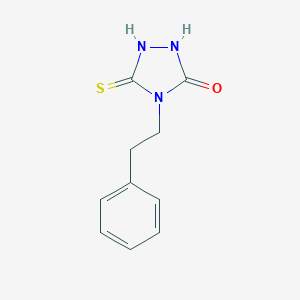![molecular formula C11H16ClNO B181009 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol CAS No. 22563-91-3](/img/structure/B181009.png)
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research as a tool to study the biochemical and physiological effects of beta-adrenergic receptor activation.
Mechanism Of Action
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol acts as a selective beta-adrenergic agonist, which means it binds to and activates beta-adrenergic receptors in the body. The activation of these receptors leads to an increase in cAMP levels, which in turn activates downstream signaling pathways that regulate various physiological processes. The specific effects of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol depend on the type of beta-adrenergic receptor it activates and the tissue in which it is acting.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol vary depending on the experimental setup and the tissue being studied. In general, activation of beta-adrenergic receptors by 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol leads to an increase in cAMP levels, which can have a variety of downstream effects. These effects include increased cardiac output, relaxation of smooth muscle, and increased glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol in lab experiments is its selectivity for beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without interference from other signaling pathways. However, one limitation of using 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is that its effects can be tissue-specific, which means that results obtained from one tissue may not be applicable to other tissues.
Future Directions
There are several future directions for research on 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol. One area of interest is the role of beta-adrenergic receptors in metabolic disorders such as diabetes and obesity. Another area of interest is the development of more selective beta-adrenergic agonists that can target specific beta-adrenergic receptor subtypes. Additionally, research is needed to better understand the tissue-specific effects of beta-adrenergic receptor activation by 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol and other beta-adrenergic agonists.
Synthesis Methods
The synthesis of 2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol involves the reaction of 4-chlorobenzylamine with 2-methyl-1-propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol is widely used in scientific research as a tool to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is used in a variety of experimental setups, including in vitro and in vivo studies, to investigate the role of beta-adrenergic receptors in various physiological processes such as cardiac function, smooth muscle contraction, and glucose metabolism.
properties
CAS RN |
22563-91-3 |
|---|---|
Product Name |
2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol |
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
MNZKAQWNFMEAFE-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)Cl |
Other CAS RN |
22563-91-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



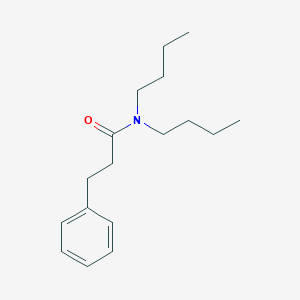
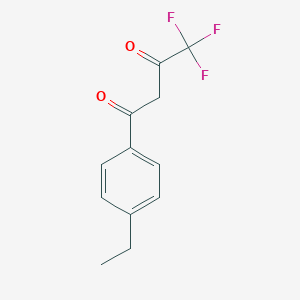
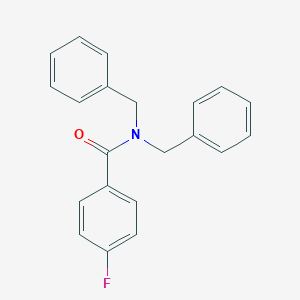
![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)
